molecular formula C13H16INO B7820414 N-(3-iodo-4-methylphenyl)cyclopentanecarboxamide

N-(3-iodo-4-methylphenyl)cyclopentanecarboxamide

Cat. No.: B7820414
M. Wt: 329.18 g/mol
InChI Key: BAPSKNOLQSCICB-UHFFFAOYSA-N
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Description

N-(3-iodo-4-methylphenyl)cyclopentanecarboxamide is a chemical compound with the molecular formula C13H16INO It is a derivative of cyclopentanecarboxamide, featuring an iodine atom and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-iodo-4-methylphenyl)cyclopentanecarboxamide typically involves the following steps:

  • Iodination: The starting material, 4-methylbenzene-1-amine, undergoes iodination to introduce the iodine atom at the 3-position of the phenyl ring.

  • Cyclopentanecarboxamide Formation: The iodinated compound is then reacted with cyclopentanecarboxylic acid or its derivatives to form the cyclopentanecarboxamide moiety.

Industrial Production Methods: In an industrial setting, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: N-(3-iodo-4-methylphenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

  • Oxidation: The iodine atom can be oxidized to form iodine-containing derivatives.

  • Reduction: The compound can be reduced to remove the iodine atom or modify its structure.

  • Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and iodine.

  • Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Iodine-containing derivatives, such as iodoarenes.

  • Reduction Products: Derivatives with reduced iodine content or modified structures.

  • Substitution Products: Compounds with different functional groups replacing the iodine atom.

Scientific Research Applications

N-(3-iodo-4-methylphenyl)cyclopentanecarboxamide has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems and interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: It can be utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which N-(3-iodo-4-methylphenyl)cyclopentanecarboxamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary, but they often include binding to specific sites and triggering downstream effects.

Comparison with Similar Compounds

N-(3-iodo-4-methylphenyl)cyclopentanecarboxamide is unique due to its specific structural features. Similar compounds include:

  • N-(3-iodo-4-methylphenyl)acetamide: Similar iodine and methyl substitution pattern but with a different carboxamide group.

  • N-(3-iodophenyl)cyclopentanecarboxamide: Similar cyclopentanecarboxamide moiety but without the methyl group.

  • N-(3-iodo-4-methylphenyl)benzamide: Similar iodine and methyl substitution pattern but with a benzamide group instead of cyclopentanecarboxamide.

These compounds share similarities in their iodine and methyl substitutions but differ in their carboxamide groups, leading to different chemical and biological properties.

Properties

IUPAC Name

N-(3-iodo-4-methylphenyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO/c1-9-6-7-11(8-12(9)14)15-13(16)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPSKNOLQSCICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCCC2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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